3,3,3-Trifluoropropionitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

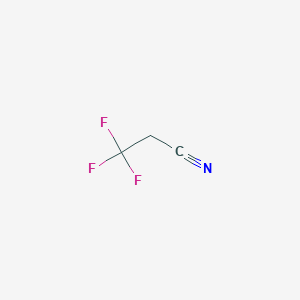

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoropropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3N/c4-3(5,6)1-2-7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGHUZCUXKJUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507413 | |

| Record name | 3,3,3-Trifluoropropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20530-38-5 | |

| Record name | 3,3,3-Trifluoropropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoropropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 3,3,3-Trifluoropropionitrile in Modern Chemistry

An In-Depth Technical Guide to the Physical Properties of 3,3,3-Trifluoropropionitrile

For Researchers, Scientists, and Drug Development Professionals

This compound (C₃H₂F₃N) is a fluorinated organic compound of increasing interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The presence of the trifluoromethyl (-CF₃) group, a potent bioisostere for various functional groups, imparts unique electronic properties, enhances metabolic stability, and improves the pharmacokinetic profile of parent molecules. Understanding the fundamental physical properties of this building block is paramount for its effective use in laboratory synthesis, process development, and the rational design of novel chemical entities. This guide provides a comprehensive overview of the core physical characteristics of this compound, offering both established data and field-proven insights into its behavior and handling.

Molecular Structure and its Influence on Physical Properties

The molecular architecture of this compound is key to its physical behavior. The strong electron-withdrawing nature of the -CF₃ group significantly influences the adjacent ethyl chain and the terminal nitrile (-C≡N) group. This electronic pull increases the polarity of the molecule and affects intermolecular forces, which in turn dictate properties like boiling point, density, and solubility.

Caption: Interplay of structural features and physical properties of this compound.

Core Physical Properties

The following table summarizes the key physical properties of this compound. These values are essential for practical applications such as reaction setup, purification, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 20530-38-5 | [1][2][3][4][5] |

| Molecular Formula | C₃H₂F₃N | [1][2][5][6] |

| Molecular Weight | 109.05 g/mol | [2][5][6] |

| Appearance | Colorless Liquid | [6] |

| Boiling Point | 92 °C | [1][2] |

| Density | 1.28 g/cm³ | [1] |

| Refractive Index | 1.3 @ 20 °C | [1] |

Boiling Point

With a boiling point of 92 °C, this compound is a relatively volatile liquid.[1][2] This property is a direct consequence of its moderate molecular weight and the strong dipole-dipole interactions arising from the polar nitrile and trifluoromethyl groups. For laboratory-scale work, this boiling point allows for easy removal under reduced pressure at temperatures that are unlikely to cause degradation. Purification via atmospheric distillation is also feasible, though careful temperature control is recommended to prevent bumping and ensure a consistent distillation rate.

Density

The density of this compound is approximately 1.28 g/cm³, meaning it is significantly denser than water.[1] This is a critical consideration for aqueous workups, as it will form the lower layer in an extraction with water or less dense organic solvents. The high density is primarily attributed to the mass of the three fluorine atoms.

Solubility and Miscibility

While specific quantitative solubility data is not widely published, the general principles of "like dissolves like" and the known properties of nitriles provide a strong predictive framework.[7]

-

Water: Lower-chain nitriles generally exhibit some solubility in water, which decreases as the carbon chain length increases.[8][9][10] Given its short carbon chain and high polarity, this compound is expected to be sparingly to moderately soluble in water.

-

Organic Solvents: Due to its polar nature, it is expected to be miscible with a wide range of common polar organic solvents such as acetone, ethanol, and acetonitrile.[11] Its miscibility with less polar solvents like dichloromethane and diethyl ether is also likely high.

The principle of polarity dictates that liquids with similar polarities tend to be miscible.[7] This makes this compound a versatile reagent that can be used in a variety of solvent systems.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following sections detail the expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum of a nitrile is dominated by the stretching vibration of the carbon-nitrogen triple bond (-C≡N).

-

-C≡N Stretch: A sharp, intense absorption band is expected in the region of 2210-2260 cm⁻¹ .[11] This peak is highly characteristic and serves as a primary diagnostic tool for the presence of the nitrile functional group.

-

C-H Stretch: Absorptions corresponding to the C-H stretching of the methylene (-CH₂-) group are expected just below 3000 cm⁻¹.[12]

-

C-F Stretch: Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group will be present in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is predicted to be simple and highly informative. The two protons of the methylene group (-CH₂) are adjacent to the trifluoromethyl group. Due to coupling with the three fluorine atoms, their signal is expected to appear as a quartet . The chemical shift will be significantly downfield due to the strong electron-withdrawing effect of both the -CF₃ and -C≡N groups.

-

¹³C NMR: The carbon NMR spectrum will show three distinct signals: one for the trifluoromethyl carbon, one for the methylene carbon, and one for the nitrile carbon. The chemical shift of the nitrile carbon typically appears around 115-120 ppm.[13][14] The methylene carbon will be shifted downfield, and the trifluoromethyl carbon will appear as a quartet due to one-bond C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the -CF₃ group. This signal will be a triplet due to coupling with the two adjacent methylene protons.

Experimental Protocols: Best Practices for Property Determination

For researchers needing to validate or determine the physical properties of this compound or its derivatives, adherence to standardized protocols is crucial.

Workflow for Physical Property Determination

Sources

- 1. CAS 20530-38-5 | 3137-3-33 | MDL MFCD07784277 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. chemicalpoint.eu [chemicalpoint.eu]

- 3. This compound | 20530-38-5 [chemicalbook.com]

- 4. This compound CAS#: 20530-38-5 [m.chemicalbook.com]

- 5. This compound [oakwoodchemical.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. 溶剂混溶性表 [sigmaaldrich.com]

- 8. Nitriles: Structure, Formula, Properties & Real-Life Uses [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. collegedunia.com [collegedunia.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. m.youtube.com [m.youtube.com]

- 13. 3-Fluorobenzonitrile(403-54-3) 13C NMR [m.chemicalbook.com]

- 14. 3-(Trifluoromethyl)benzonitrile(368-77-4) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of 3,3,3-Trifluoropropionitrile

Abstract

3,3,3-Trifluoropropionitrile (C₃H₂F₃N) is a pivotal building block in modern synthetic and medicinal chemistry. Its unique physicochemical properties, largely dictated by the strategic placement of a trifluoromethyl (CF₃) group, render it an invaluable synthon for introducing fluorine into complex molecular architectures. The strong C-F bonds and the profound electron-withdrawing nature of the CF₃ moiety impart enhanced metabolic stability, increased lipophilicity, and modified electronic characteristics to parent molecules, making it a highly sought-after functional group in drug design.[1][2][3] This guide provides a comprehensive examination of the molecular structure, chemical bonding, and electronic effects within this compound, offering field-proven insights into how these fundamental characteristics influence its spectroscopic signature and its utility in pharmaceutical development.

Molecular Architecture and Geometry

The foundational step in understanding the utility of this compound is a thorough analysis of its molecular structure. With a molecular formula of C₃H₂F₃N and a molecular weight of 109.05 g/mol , the molecule consists of a three-carbon chain terminating in a nitrile group, with the opposing terminus substituted with three fluorine atoms.[4][5]

The connectivity is as follows: a trifluoromethyl group (CF₃–) is bonded to a methylene group (–CH₂–), which is subsequently bonded to the carbon atom of a nitrile group (–C≡N).

Caption: 2D representation of this compound connectivity.

Applying Valence Shell Electron Pair Repulsion (VSEPR) theory allows for a precise prediction of the molecule's three-dimensional geometry:

-

C3 (CF₃ Carbon): This carbon is bonded to four other atoms (one carbon, three fluorine). With four bonding pairs and zero lone pairs, it adopts a tetrahedral geometry. The F-C-F and F-C-C bond angles are expected to be approximately 109.5°.

-

C2 (CH₂ Carbon): Similarly, this carbon is bonded to four other atoms (two carbons, two hydrogens), resulting in a tetrahedral geometry with H-C-H and C-C-C bond angles near 109.5°.

-

C1 (CN Carbon): This carbon is bonded to two other atoms (one carbon, one nitrogen) via a single and a triple bond, respectively. With two electron domains, it exhibits a linear geometry. The C-C≡N bond angle is 180°.

This combination of geometries results in a molecule with distinct spatial regions, a flexible ethyl backbone, and a rigid, linear nitrile terminus.

The Cornerstone of Functionality: Chemical Bonding and Electronic Effects

The reactivity and physical properties of this compound are dominated by the nature of its chemical bonds and the powerful electronic influence of its substituents.

2.1. Sigma (σ) and Pi (π) Framework The molecule is built upon a scaffold of sigma (σ) bonds formed from the overlap of hybridized atomic orbitals (sp³ on the CF₃ and CH₂ carbons, and sp on the nitrile carbon). The defining feature of the nitrile group is its triple bond, which consists of one strong σ bond and two weaker, more accessible π bonds.

2.2. The Inductive Effect: A Dominating Influence Fluorine is the most electronegative element, and its presence profoundly impacts the electronic landscape of the molecule. The three fluorine atoms exert a potent negative inductive effect (-I) , strongly withdrawing electron density from the C3 carbon. This effect propagates along the sigma bond framework, making the entire carbon backbone electron-deficient. This electron pull is further intensified by the nitrile group, which is also strongly electron-withdrawing.

Caption: Propagation of the electron-withdrawing inductive effect (-I).

2.3. Bond Polarity and Molecular Dipole Moment The significant difference in electronegativity between carbon (2.55) and fluorine (3.98), and between carbon (2.55) and nitrogen (3.04), results in highly polar C-F and C≡N bonds. The vector sum of these individual bond dipoles results in a substantial net molecular dipole moment. This high polarity governs the molecule's solubility, its interactions with other polar molecules, and its behavior in electric fields, which is a critical consideration for receptor-ligand interactions in drug design.

Experimental Validation: Spectroscopic Characterization

The theoretical structure is confirmed and routinely characterized using standard spectroscopic techniques. The electronic effects described above directly influence the spectroscopic output.

3.1. Infrared (IR) Spectroscopy Vibrational spectroscopy is highly sensitive to bond strength and polarity. Key absorption bands for this compound include:

-

C≡N Stretch: A sharp, strong absorption characteristic of the nitrile group, typically found around 2250-2260 cm⁻¹. The electron-withdrawing CF₃ group can slightly increase the frequency and intensity of this band compared to non-fluorinated nitriles.[6]

-

C-F Stretch: Very strong, complex absorptions in the 1100-1350 cm⁻¹ region, indicative of the trifluoromethyl group.

-

C-H Stretch: Weaker absorptions from the methylene group, appearing just below 3000 cm⁻¹.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the chemical environment of each nucleus.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) | Rationale |

| ¹H | 3.0 - 3.5 | Quartet (q) | ³J(H,F) ≈ 10-12 Hz | The methylene protons are deshielded by the adjacent CF₃ and CN groups. They are split by the three equivalent fluorine atoms on the neighboring carbon. |

| ¹⁹F | -65 to -75 (rel. to CCl₃F) | Triplet (t) | ³J(F,H) ≈ 10-12 Hz | The three fluorine atoms are chemically equivalent. Their signal is split by the two equivalent protons on the adjacent methylene group. |

| ¹³C (CF₃) | 115 - 125 | Quartet (q) | ¹J(C,F) ≈ 270-280 Hz | The carbon is strongly coupled to the three directly attached fluorine atoms, resulting in a large coupling constant and significant deshielding. |

| ¹³C (CH₂) | 20 - 30 | Triplet of Quartets (tq) | ¹J(C,H), ²J(C,F) | This carbon is coupled to its attached protons and the fluorine atoms on the adjacent carbon. |

| ¹³C (CN) | 110 - 120 | Singlet (s) | - | The nitrile carbon is significantly deshielded and typically appears as a singlet in proton-decoupled spectra. |

Table 1: Predicted NMR Spectroscopic Data for this compound.

Implications for Drug Development and Medicinal Chemistry

The unique structural and electronic features of the trifluoromethyl group, as exemplified in this compound, are strategically exploited in drug design to enhance the pharmacokinetic and pharmacodynamic properties of new chemical entities.[3]

4.1. Enhanced Metabolic Stability The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond energy ~485 kJ/mol). The CF₃ group is exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, which are primary pathways for drug degradation in the body. Incorporating a CF₃ group can block metabolic attack at or near its position, thereby increasing the drug's in vivo half-life and bioavailability.[2][7]

4.2. Modulation of Lipophilicity The CF₃ group is highly lipophilic, often considered a "lipophilic hydrogen bond donor". Replacing a methyl group or a hydrogen atom with a CF₃ group significantly increases a molecule's overall lipophilicity. This modification can improve a drug's ability to cross biological membranes, such as the blood-brain barrier, and enhance its binding to hydrophobic pockets in target proteins.[1][3]

4.3. Altered Acidity/Basicity (pKa) The powerful -I effect of the CF₃ group can significantly lower the pKa of nearby acidic or basic functional groups. For instance, an amine or carboxylic acid positioned near a CF₃ group will become more acidic. This modulation of pKa is critical for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, absorption, and receptor interaction.[1][3]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. This compound [oakwoodchemical.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Data of 3,3,3-Trifluoropropionitrile

Introduction

3,3,3-Trifluoropropionitrile (C₃H₂F₃N) is a fluorinated organic compound of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials. Its unique chemical properties, imparted by the strong electron-withdrawing trifluoromethyl (-CF₃) group adjacent to a methylene group and a nitrile (-C≡N) function, make it a valuable building block in organic synthesis. A thorough understanding of its molecular structure is paramount for its application, and this is achieved through the integrated use of various spectroscopic techniques. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectra and the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and the local environment of fluorine atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Analysis

The proton NMR spectrum of this compound is characterized by a single resonance corresponding to the two equivalent protons of the methylene (-CH₂-) group.

-

Chemical Shift (δ): The protons of the -CH₂- group are significantly deshielded by the adjacent electron-withdrawing -CF₃ and -C≡N groups. This results in a downfield chemical shift.

-

Multiplicity: The two protons are coupled to the three equivalent fluorine atoms of the -CF₃ group. According to the n+1 rule for coupling to I=1/2 nuclei, the proton signal is split into a quartet (3+1=4). The intensity ratio of the peaks in the quartet is approximately 1:3:3:1. This coupling across three bonds (³JHF) is a key diagnostic feature.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum displays three distinct signals corresponding to the three carbon atoms in the molecule.

-

C1 (-C≡N): The nitrile carbon is typically found in the 110-125 ppm range.

-

C2 (-CH₂-): The methylene carbon is coupled to the three fluorine atoms (²JCF), resulting in a quartet.

-

C3 (-CF₃): The trifluoromethyl carbon shows a characteristic large one-bond coupling to the three fluorine atoms (¹JCF), also appearing as a quartet. Fluorinated carbons can sometimes be challenging to observe due to the signal being split into multiple lines, which can be broad or have a low signal-to-noise ratio.[1]

¹⁹F NMR Analysis

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments.[2]

-

Chemical Shift (δ): A single resonance is observed for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift is typically referenced against an external standard like CFCl₃ (0 ppm).[3][4][5]

-

Multiplicity: The three fluorine atoms are coupled to the two adjacent protons of the -CH₂- group. This results in the ¹⁹F signal being split into a triplet (2+1=3). The intensity ratio of the peaks in the triplet is 1:2:1.

Summary of NMR Data

| Nucleus | Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H | -CH₂- | ~3.1 | Quartet | ³JHF ≈ 10 |

| ¹³C | -C≡N | ~115 | Singlet (Quartet in ¹⁹F-coupled) | |

| -CH₂- | ~30 | Quartet | ²JCF ≈ 30 | |

| -CF₃ | ~125 | Quartet | ¹JCF ≈ 275 | |

| ¹⁹F | -CF₃ | ~-65 (vs CFCl₃) | Triplet | ³JHF ≈ 10 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's field strength.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Acquire a standard one-pulse ¹⁹F spectrum.

-

Reference the spectrum to an external standard like CFCl₃.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Analysis of Key Vibrational Modes

The IR spectrum of this compound is dominated by absorptions characteristic of the nitrile and trifluoromethyl groups.

-

-C≡N Stretch: A sharp, strong absorption band is observed in the region of 2250-2270 cm⁻¹ , which is characteristic of a nitrile stretching vibration.

-

C-F Stretches: The C-F bonds of the -CF₃ group give rise to very strong and broad absorption bands in the region of 1100-1300 cm⁻¹ . This is often the most intense feature in the IR spectrum of fluorinated compounds.

-

C-H Stretches: The stretching vibrations of the C-H bonds in the methylene group typically appear just below 3000 cm⁻¹, in the range of 2900-3000 cm⁻¹ .

-

CH₂ Bending: The scissoring and rocking vibrations of the -CH₂- group can be observed in the fingerprint region, typically around 1400-1450 cm⁻¹ .

Summary of IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (-CH₂-) |

| ~2260 | Strong, Sharp | -C≡N stretch |

| ~1430 | Medium | CH₂ bend |

| 1100-1300 | Very Strong, Broad | C-F stretches (-CF₃) |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: As this compound is a liquid, the spectrum can be easily obtained as a neat thin film between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the prepared sample in the spectrometer's beam path.

-

Acquire the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Analysis of Fragmentation Patterns

In electron ionization (EI) mass spectrometry, this compound will undergo fragmentation upon impact with high-energy electrons.

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (109.05 g/mol ).[7][8]

-

Key Fragments:

-

[M-H]⁺ (m/z 108): Loss of a hydrogen radical.

-

[M-F]⁺ (m/z 90): Loss of a fluorine radical.

-

[CF₃]⁺ (m/z 69): A very common and often abundant fragment for compounds containing a trifluoromethyl group. This is due to the stability of the CF₃⁺ cation.

-

[M-CF₃]⁺ or [CH₂CN]⁺ (m/z 40): Loss of a trifluoromethyl radical, resulting in the cyanomethyl cation.

-

Summary of MS Data (EI)

| m/z | Proposed Fragment |

| 109 | [C₃H₂F₃N]⁺ (Molecular Ion) |

| 108 | [C₃HF₃N]⁺ |

| 90 | [C₃H₂F₂N]⁺ |

| 69 | [CF₃]⁺ |

| 40 | [C₂H₂N]⁺ |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatography (GC-MS) system is suitable.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used for library matching and generating reproducible fragmentation patterns.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be used to separate the ions based on their m/z ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Integrated Spectroscopic Analysis Workflow

The unambiguous identification of this compound relies on the synergistic interpretation of all spectroscopic data. The following workflow illustrates this process.

Sources

- 1. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. colorado.edu [colorado.edu]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. cymitquimica.com [cymitquimica.com]

- 8. This compound [oakwoodchemical.com]

The Strategic Utility of 3,3,3-Trifluoropropionitrile: An In-Depth Technical Guide for Synthetic and Medicinal Chemists

Abstract

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. Among the diverse array of fluorinated building blocks, 3,3,3-trifluoropropionitrile (TFPN) has emerged as a versatile and highly valuable synthon. Its unique electronic and steric properties, conferred by the potent electron-withdrawing trifluoromethyl group and the synthetically malleable nitrile functionality, provide a gateway to a wide range of complex trifluoromethylated molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, key reactions, and strategic applications of this compound in the pursuit of novel chemical entities.

Introduction: The Trifluoromethyl Advantage in Drug Design

The strategic incorporation of the trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] The CF₃ group can significantly alter the lipophilicity, pKa, and conformational preferences of a molecule, often leading to improved pharmacological profiles. This compound serves as a compact and reactive carrier of the prized CF₃CH₂CH₂- moiety, a substructure found in a number of bioactive compounds. This guide will explore the practical aspects of utilizing TFPN, from its preparation to its transformation into key intermediates for drug discovery.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of the physical and spectroscopic properties of a building block is paramount for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 20530-38-5 |

| Molecular Formula | C₃H₂F₃N |

| Molecular Weight | 109.05 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 92 °C |

| Density | 1.279 g/mL at 25 °C |

| Refractive Index | 1.3045 |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a triplet for the two protons on the carbon adjacent to the nitrile group, split by the two protons on the trifluoromethyl-bearing carbon.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the nitrile carbon, the methylene carbon adjacent to the nitrile, and the methylene carbon attached to the trifluoromethyl group. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the CF₃ group.[2] It is expected to show a singlet, as all three fluorine atoms are chemically equivalent. The chemical shift will be in the characteristic region for a CF₃ group attached to an aliphatic chain.[3]

-

IR Spectroscopy: The infrared spectrum will be characterized by a sharp, strong absorption band around 2250 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Strong C-F stretching bands will also be prominent in the 1100-1300 cm⁻¹ region.

Synthesis of this compound: A Proposed Approach

While a variety of methods exist for the synthesis of fluorinated compounds, a direct and detailed experimental protocol for this compound is not widely published in readily accessible literature. However, a plausible and efficient synthetic route can be devised based on the well-established dehydration of the corresponding primary amide, 3,3,3-trifluoropropionamide. This amide can be prepared from the commercially available 3,3,3-trifluoropropionic acid.

Caption: Common methods for the reduction of this compound.

Experimental Protocol: Reduction of this compound with LiAlH₄ [4]

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. [5]4. Filter the resulting white precipitate through a pad of celite and wash thoroughly with THF or ethyl acetate.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude 3,3,3-trifluoropropylamine can be purified by distillation.

Experimental Protocol: Catalytic Hydrogenation of this compound

-

In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amines.

-

Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) or Raney Nickel.

-

Pressurize the vessel with hydrogen gas (typically 50-500 psi) and heat to the desired temperature (e.g., 50-100 °C).

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

After the reaction is complete, carefully vent the hydrogen and filter the catalyst.

-

The solvent is removed under reduced pressure, and the resulting 3,3,3-trifluoropropylamine is purified by distillation.

Cycloaddition Reactions for the Synthesis of Heterocycles

The nitrile functionality of this compound can participate in cycloaddition reactions, providing a direct route to trifluoromethyl-substituted heterocycles, which are privileged scaffolds in drug discovery.

Diagram 3: [3+2] Cycloaddition with Sodium Azide

Caption: Synthesis of a trifluoromethylated tetrazole via cycloaddition.

Experimental Protocol: Proposed Synthesis of 5-(2,2,2-Trifluoroethyl)tetrazole

-

To a solution of this compound (1.0 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add sodium azide (1.5 eq) and a Lewis acid catalyst such as zinc chloride (1.2 eq) or a Brønsted acid like ammonium chloride.

-

Heat the reaction mixture to 100-150 °C and stir for 12-24 hours.

-

Cool the reaction to room temperature and pour it into a mixture of ice and dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain the pure tetrazole.

While not a direct cycloaddition with the nitrile, this compound can serve as a precursor to trifluoromethylated 1,3-dicarbonyl compounds, which are key intermediates in the synthesis of pyrazoles, a core structure in many pharmaceuticals, including the COX-2 inhibitor Celecoxib. [4][6] Diagram 4: Pathway to Trifluoromethylated Pyrazoles

Caption: A multi-step route to trifluoromethylated pyrazoles from TFPN.

Applications in Drug Discovery: Case Studies

The strategic use of this compound and its derivatives as building blocks can be illustrated through their potential application in the synthesis of analogues of known drugs.

Synthesis of Celecoxib Analogues

Celecoxib is a selective COX-2 inhibitor containing a trifluoromethylated pyrazole core. [7]By employing the synthetic strategy outlined in section 4.2.2, various analogues of Celecoxib can be synthesized, where the trifluoromethyl group's position and the substitution pattern on the aryl rings can be modified to explore structure-activity relationships.

Synthesis of Anastrozole Analogues

Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer. [8]Its structure features two cyanomethyl groups. By utilizing 3,3,3-trifluoropropylamine, derived from the reduction of this compound, it is possible to synthesize analogues of Anastrozole where one or both of the cyanomethyl groups are replaced with a 3,3,3-trifluoropropylamino moiety. This modification would significantly alter the lipophilicity and basicity of the molecule, potentially leading to new pharmacological profiles.

Safety and Handling

This compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation. Therefore, it must be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. All sources of ignition should be avoided.

Conclusion

This compound is a potent and versatile building block for the introduction of the trifluoromethyl group in organic synthesis. Its accessibility through a straightforward synthetic sequence and the diverse reactivity of its nitrile functionality make it an invaluable tool for medicinal chemists. The ability to readily convert TFPN into key intermediates such as 3,3,3-trifluoropropylamine and trifluoromethylated heterocycles underscores its strategic importance in the design and synthesis of novel therapeutic agents. As the demand for metabolically robust and highly potent drug candidates continues to grow, the application of this compound in drug discovery programs is poised to expand significantly.

References

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2021). PubMed. Retrieved January 2, 2026, from [Link]

-

3,3,3-Trifluoro-2-oxopropanenitrile - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

-

Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2021). SpringerLink. Retrieved January 2, 2026, from [Link]

-

19Flourine NMR. (n.d.). University of Rochester. Retrieved January 2, 2026, from [Link]

-

SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020). Zenodo. Retrieved January 2, 2026, from [Link]

-

Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. (2021). MDPI. Retrieved January 2, 2026, from [Link]

- US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid. (n.d.). Google Patents.

- US8791309B2 - Synthesis of 3,3,3-trifluoropropyne. (n.d.). Google Patents.

-

New preparation and synthetic reactions of 3,3,3-trifluoropropynyllithium, -borate and -stannane: facile synthesis of trifluoromethylated allenes, arylacetylenes and enynes. (2013). PubMed. Retrieved January 2, 2026, from [Link]

-

1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0256827). (n.d.). Human Metabolome Database. Retrieved January 2, 2026, from [Link]

-

Fluorine NMR. (n.d.). University of Washington. Retrieved January 2, 2026, from [Link]

- US4220608A - Preparation of 3,3,3-trifluoropropene-1. (n.d.). Google Patents.

-

Synthesis of 3,3,3-trifluoropropene telomers and their modification into fluorosurfactants. (2014). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

13C NMR Spectroscopy. (n.d.). Thieme. Retrieved January 2, 2026, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved January 2, 2026, from [Link]

-

Supporting Information. (n.d.). Wiley-VCH. Retrieved January 2, 2026, from [Link]

-

This compound. (n.d.). Oakwood Chemical. Retrieved January 2, 2026, from [Link]

-

Synthesis of 3,3,3-trifluoropropyne from chlorotrifluoropropene isomers in liquid phase. (2022). Elsevier. Retrieved January 2, 2026, from [Link]

- CN113912485A - Preparation method of 3,3, 3-trifluoropropionic acid. (n.d.). Google Patents.

-

3,3,3-Trifluoropropene. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Asymmeric Formal [3+3]-Cycloaddition Reactions of Nitrones with Electrophilic Vinylcarbene Intermediates. (2010). PubMed Central. Retrieved January 2, 2026, from [Link]

- US8058302B2 - Process for preparing pure anastrozole. (n.d.). Google Patents.

-

Large-Scale Preparation and Usage of Azides. (2012). ResearchGate. Retrieved January 2, 2026, from [Link]

-

SYNTHESIS OF ANTICANCER DRUG ANASTROZOLE VIA PHASE-TRANSFER CATALYST. (2015). VAST JOURNALS SYSTEM. Retrieved January 2, 2026, from [Link]

-

Green Chemistry. (2023). Lirias. Retrieved January 2, 2026, from [Link]

-

Scheme 4 Synthesis pathways for the preparation of nitrones. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide. (2008). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. (2022). Frontiers. Retrieved January 2, 2026, from [Link]

-

3,3,3-Trifluoro-1,2-epoxypropane. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

-

Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. (2021). MDPI. Retrieved January 2, 2026, from [Link]

-

Nitrones as directing groups in transition metal-catalysed C–H activation. (2018). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

3,3,3-Trifluoropropene. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

-

Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester. Retrieved January 2, 2026, from [Link]

-

Addition of sodium azide to perfluoropropene. (2022). ResearchGate. Retrieved January 2, 2026, from [Link]

-

3-Aminopropionitrile, trifluoroacetate(1:1)(salt) - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

-

Patent No. (2013). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Synthesis of 3,3,3-trifluoropropyne from chlorotrifluoropropene isomers in liquid phase. (2022). Elsevier. Retrieved January 2, 2026, from [Link]

Sources

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,3,3-Trifluoropropene [webbook.nist.gov]

- 6. zenodo.org [zenodo.org]

- 7. benchchem.com [benchchem.com]

- 8. US8058302B2 - Process for preparing pure anastrozole - Google Patents [patents.google.com]

Reactivity of the nitrile group in 3,3,3-Trifluoropropionitrile

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3,3,3-Trifluoropropionitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TFPN) is a pivotal building block in modern synthetic chemistry, largely due to the profound influence of the trifluoromethyl (CF₃) group on the adjacent nitrile functionality. The intense electron-withdrawing nature of the CF₃ group significantly enhances the electrophilicity of the nitrile carbon, rendering it highly susceptible to a variety of chemical transformations. This guide provides a comprehensive exploration of the reactivity of TFPN, focusing on nucleophilic additions, hydrolysis, reduction, and cycloaddition reactions. By synthesizing mechanistic insights with practical, field-proven protocols, this document serves as a technical resource for chemists leveraging TFPN in the synthesis of advanced materials, agrochemicals, and particularly, novel pharmaceutical agents where the trifluoromethyl motif is critical for modulating metabolic stability, lipophilicity, and bioavailability.[1][2][3]

The Electronic Influence of the Trifluoromethyl Group

The reactivity of a standard aliphatic nitrile, such as propionitrile, is moderate. The carbon atom of the nitrile group is electrophilic due to the electronegativity of nitrogen and the nature of the triple bond.[4] However, in this compound, this inherent electrophilicity is dramatically amplified. The three fluorine atoms on the adjacent carbon exert a powerful negative inductive effect (-I effect), pulling electron density away from the nitrile group.

This electronic perturbation results in a highly polarized C≡N triple bond with a significantly electron-deficient carbon atom, making it an exceptional target for nucleophilic attack.[5] This activation is the cornerstone of TFPN's unique and versatile reactivity profile.

Caption: Inductive effect of the CF₃ group in TFPN.

Nucleophilic Addition Reactions

The enhanced electrophilicity of the nitrile carbon in TFPN allows for efficient addition of a wide range of nucleophiles. The general pathway involves the attack of a nucleophile on the carbon, breaking one of the π-bonds and forming a tetrahedral intermediate, which typically manifests as an imine anion.[6][7]

Reduction to Primary Amines

The conversion of the nitrile group to a primary amine is a fundamental transformation. For TFPN, this is effectively achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via two successive hydride additions. The first addition yields an imine anion intermediate, which is then rapidly reduced by a second hydride equivalent to a dianion species.[4] Aqueous workup then protonates the nitrogen to furnish the final product, 3,3,3-trifluoropropylamine.

| Reagent | Conditions | Product | Typical Yield |

| LiAlH₄ | 1) THF, 0 °C to reflux2) H₂O/NaOH workup | 3,3,3-Trifluoropropylamine | High |

| H₂ / Metal Catalyst | High Pressure, Elevated Temp. | 3,3,3-Trifluoropropylamine | Variable |

Experimental Protocol: Reduction of TFPN with LiAlH₄

-

Setup: A dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a suspension of lithium aluminum hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition: The flask is cooled to 0 °C in an ice bath. This compound (1.0 eq.), dissolved in anhydrous THF, is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Quenching: The mixture is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and finally more water until a granular precipitate forms.

-

Workup: The solid is removed by filtration and washed with THF or diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3,3,3-trifluoropropylamine.

Caption: Workflow for the reduction of TFPN.

Reaction with Organometallic Reagents

Grignard (R-MgX) and organolithium (R-Li) reagents readily add to the electrophilic nitrile carbon of TFPN to form ketones after hydrolysis.[4][7][8] The initial nucleophilic addition generates a stable magnesium or lithium imine salt. This intermediate is resistant to a second addition by another equivalent of the organometallic reagent. Subsequent acidic aqueous workup hydrolyzes the imine to the corresponding trifluoromethyl ketone.

Experimental Protocol: Synthesis of a Trifluoromethyl Ketone via Grignard Addition

-

Setup: A dry, nitrogen-flushed round-bottom flask is charged with this compound (1.0 eq.) and anhydrous diethyl ether. The solution is cooled to 0 °C.

-

Addition: The Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq. in THF) is added dropwise to the stirred solution, maintaining a low temperature. A precipitate, the imine salt, may form.

-

Reaction: After addition, the reaction is allowed to warm to room temperature and stirred for 2-4 hours.

-

Workup: The reaction is cooled again to 0 °C and cautiously poured into a beaker containing ice and dilute hydrochloric acid (e.g., 2 M HCl).

-

Extraction: The mixture is stirred until all solids dissolve. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, then brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude ketone is purified by column chromatography or distillation.

Hydrolysis to 3,3,3-Trifluoropropionic Acid

The hydrolysis of the nitrile group is a robust method for preparing carboxylic acids. Due to the electron-withdrawing CF₃ group, the amide intermediate formed during the hydrolysis of TFPN is also readily hydrolyzed. Both acidic and basic conditions can be employed.[8][9]

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., using concentrated HCl or H₂SO₄), the nitrile nitrogen is first protonated.[10] This protonation further increases the electrophilicity of the carbon, facilitating the attack of a weak nucleophile like water.[10][11] A series of proton transfers and tautomerization leads to an amide intermediate, which is subsequently hydrolyzed under the same acidic conditions to yield 3,3,3-trifluoropropionic acid and an ammonium salt.[4][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 7. Nitrile - Wikipedia [en.wikipedia.org]

- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. savemyexams.com [savemyexams.com]

- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 11. Acids - Wordpress [reagents.acsgcipr.org]

A Comprehensive Technical Guide to the Thermal Stability of 3,3,3-Trifluoropropionitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,3-Trifluoropropionitrile (CF₃CH₂CN) is a fluorinated aliphatic nitrile of increasing interest in pharmaceutical and materials science due to the unique properties conferred by the trifluoromethyl group. A thorough understanding of its thermal stability is paramount for safe handling, process development, and predicting its behavior in various applications. This in-depth technical guide provides a comprehensive overview of the thermal stability of this compound, including its decomposition profile, hazardous decomposition products, and the influence of potential contaminants. This guide synthesizes available safety data with established principles of thermal analysis to provide a practical framework for researchers. Detailed experimental protocols for essential analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC) are presented, enabling a robust assessment of its thermal hazard potential.

Introduction: The Significance of Thermal Stability in the Application of this compound

This compound, also known as 2,2,2-Trifluoroethyl cyanide, is a versatile building block in organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the nitrile functionality and the overall physicochemical properties of the molecule. Its applications are found in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as high-performance electrolytes for lithium-ion batteries.[1]

In any application involving elevated temperatures, from reaction scale-up to end-product performance, a comprehensive understanding of the thermal stability of this compound is not merely a regulatory requirement but a critical scientific necessity. Thermal decomposition can lead to loss of material, generation of hazardous byproducts, and in worst-case scenarios, runaway reactions. This guide provides the foundational knowledge and practical methodologies to characterize and control the thermal behavior of this important chemical intermediate.

Intrinsic Thermal Stability and Decomposition Profile

Based on available safety data sheets, this compound is stable at room temperature. However, decomposition can be expected to occur upon exposure to heat. While specific, publicly available experimental data on the precise decomposition temperature is limited, the following sections outline the expected decomposition behavior and the analytical methods to quantify it.

Hazardous Decomposition Products

Upon thermal decomposition, this compound is expected to release toxic and corrosive gases. The primary hazardous decomposition products identified in safety data sheets include:

The formation of hydrogen fluoride is a significant concern due to its high corrosivity and toxicity.

Predicted Decomposition Pathways

A plausible decomposition mechanism likely involves radical chain reactions initiated by the homolytic cleavage of this C-C bond. Subsequent reactions could involve hydrogen abstraction, elimination of HF, and fragmentation of the molecule, leading to the observed hazardous products.

Caption: Predicted general thermal decomposition pathway.

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a comprehensive evaluation of the thermal stability of this compound. The following sections detail the key experimental protocols and the insights they provide.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for identifying exothermic or endothermic events associated with decomposition. It provides the onset temperature of decomposition, which is a critical parameter for defining safe operating limits.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a high-pressure DSC pan. Due to its volatility, hermetically sealed pans are recommended.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature well above the expected decomposition range (e.g., 400°C).

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the onset temperature of any exothermic event, which indicates the beginning of decomposition.

-

Integrate the area under the exothermic peak to quantify the heat of decomposition (ΔHd).

-

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the material begins to lose mass due to decomposition and to quantify the extent of mass loss at different temperatures.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place 5-10 mg of this compound into a tared TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative decomposition) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25°C.

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature where decomposition is complete (e.g., 600°C).

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of mass loss.

-

Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimetry technique that simulates a worst-case scenario of a runaway reaction.[3][4] It provides critical data on the time-temperature-pressure relationship during an uncontrolled exothermic decomposition.[5][6]

Experimental Protocol: ARC Analysis

-

Sample Preparation: A known amount of this compound is loaded into a robust, spherical sample bomb, typically made of titanium or Hastelloy C to prevent catalytic effects.

-

Instrument Setup: The sample bomb is placed within a heated, insulated chamber. A thermocouple and a pressure transducer are connected to the bomb.

-

Heat-Wait-Seek Mode:

-

The system heats the sample in small, incremental steps (e.g., 5°C).

-

After each step, it enters a "wait" period to achieve thermal equilibrium.

-

It then enters a "seek" mode, where it monitors for any self-heating of the sample above a predefined sensitivity threshold (e.g., 0.02 °C/min).

-

-

Exotherm Detection: Once self-heating is detected, the instrument switches to adiabatic mode, where the surrounding heater temperature is controlled to match the sample temperature, preventing heat loss to the environment.

-

Data Acquisition: The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.

Caption: Logical flow of an ARC experiment.

| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) | Accelerating Rate Calorimetry (ARC) |

| Primary Measurement | Heat Flow | Mass Change | Temperature and Pressure (Adiabatic) |

| Key Information | Onset of exotherm/endotherm, Heat of reaction/decomposition | Onset of mass loss, Decomposition stages, Residue | Time to maximum rate, Adiabatic temperature rise, Pressure rise rate |

| Typical Sample Size | 1-5 mg | 5-10 mg | 1-10 g |

| Atmosphere | Inert or Oxidative | Inert or Oxidative | Self-generated |

| Primary Application | Screening for thermal events | Quantifying mass loss during decomposition | Simulating worst-case runaway scenarios |

Table 1: Comparison of Key Thermal Analysis Techniques.

Influence of Contaminants on Thermal Stability

The thermal stability of this compound can be significantly affected by the presence of impurities, particularly strong acids and bases.

Effect of Acids

Strong acids can catalyze the hydrolysis of the nitrile group to the corresponding amide and subsequently to 3,3,3-trifluoropropionic acid.[7] This hydrolysis reaction is typically exothermic and can lower the overall thermal stability of the material. The presence of water is a prerequisite for this pathway.

Effect of Bases

Similarly, strong bases can also catalyze the hydrolysis of the nitrile group.[5] The initial step is the nucleophilic attack of the hydroxide ion on the nitrile carbon. This can also lead to exothermic reactions and a decrease in the onset temperature of decomposition.

Safety and Handling Considerations

Given its flammability, toxicity, and the potential for exothermic decomposition, strict safety protocols must be followed when handling this compound, especially at elevated temperatures.

-

Engineering Controls: All handling of this compound should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

Conclusion

This compound is a valuable chemical intermediate with a thermal stability profile that requires careful consideration for its safe application. While stable at ambient temperatures, it is susceptible to thermal decomposition at elevated temperatures, a process that can be exacerbated by the presence of acidic or basic impurities. A comprehensive thermal hazard assessment, employing techniques such as DSC, TGA, and ARC, is essential for any process involving this compound. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for researchers and process chemists to safely handle and utilize this compound in their work.

References

- Thermal stability analysis of nitrile additives in LiFSI for lithium-ion batteries: An accelerating r

- SAFETY DATA SHEET - Apollo Scientific. (n.d.). Apollo Scientific.

- (PDF) Thermal stability analysis of nitrile additives in LiFSI for lithium-ion batteries: An accelerating rate calorimetry study. (2024).

- Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries. (n.d.).

-

Reactivity of Nitriles. (2023). Chemistry LibreTexts. [Link]

-

Thermal stability analysis of nitrile additives in LiFSI for lithium-ion batteries: An accelerating rate calorimetry study. (2024). ResearchGate. [Link]

-

(PDF) Thermal Stability Analysis of Nitrile Additives in Lifsi for Lithium-Ion Batteries: An Accelerating Rate Calorimetry Study. (2024). ResearchGate. [Link]

-

Accelerating Rate Calorimeter. (n.d.). Thermal Hazard Technology. [Link]

-

Accelerating Rate Calorimetry (ARC). (n.d.). Prime Process Safety Center. [Link]

Sources

- 1. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 2. cetjournal.it [cetjournal.it]

- 3. pub H-BRS | Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS [pub.h-brs.de]

- 4. iitk.ac.in [iitk.ac.in]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. icheme.org [icheme.org]

- 7. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3,3,3-Trifluoropropionitrile in Organic Solvents

Foreword: Navigating the Solvent Landscape for a Unique Fluorinated Nitrile

To the researchers, scientists, and drug development professionals who navigate the complex world of molecular interactions, this guide offers a comprehensive exploration of the solubility of 3,3,3-Trifluoropropionitrile. While quantitative solubility data for this specific molecule is not extensively published, this document provides a robust framework for understanding, predicting, and experimentally determining its behavior in a range of common organic solvents. As a versatile fluorinated building block, understanding its solubility is paramount for its effective application in fields ranging from medicinal chemistry to advanced materials science.[1][2] This guide is structured to empower you with both the theoretical underpinnings and the practical methodologies to confidently assess and leverage the solubility of this compound in your research and development endeavors.

Unveiling this compound: A Molecule of Interest

This compound, with the chemical formula C₃H₂F₃N, is a colorless liquid at room temperature.[3] Its structure, featuring a trifluoromethyl group adjacent to a nitrile functionality, imparts unique electronic properties that make it a valuable synthon in organic chemistry and a candidate for specialized applications. The high electronegativity of the fluorine atoms significantly influences the molecule's polarity and its potential for intermolecular interactions, which are the primary determinants of its solubility.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₃H₂F₃N | [3] |

| Molecular Weight | 109.051 g/mol | [3] |

| Appearance | Liquid | [3] |

| CAS Number | 20530-38-5 | [3][5] |

The Principles of Solubility: A Refresher

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[6] This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The key intermolecular forces at play include:

-

Dipole-Dipole Interactions: Nitriles possess a strong dipole moment due to the polar nature of the carbon-nitrogen triple bond.[7][8] This allows them to interact favorably with other polar molecules.

-

Hydrogen Bonding: While nitriles cannot act as hydrogen bond donors, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.[9] This is a crucial factor in their solubility in protic solvents like alcohols and water.

-

Van der Waals Forces: These are present in all molecules and become more significant with increasing molecular size and surface area.

The trifluoromethyl group in this compound introduces additional complexity. While the C-F bond is highly polar, the symmetrical arrangement of the fluorine atoms can lead to a molecule with a moderate overall dipole moment. The fluorine atoms can also participate in weaker, non-covalent interactions that can influence solubility.

Qualitative Solubility Profile of Nitriles and Fluorinated Compounds

While specific data for this compound is scarce, we can infer its likely solubility behavior from general trends observed for nitriles and related fluorinated compounds.

-

Nitriles in Organic Solvents: Lower molecular weight nitriles, such as acetonitrile, are miscible with water and a wide range of organic solvents.[7][9][10] As the alkyl chain length increases, the nonpolar character of the molecule dominates, leading to decreased solubility in polar solvents and increased solubility in nonpolar solvents.[7][9]

-

Fluorinated Compounds: The introduction of fluorine can have a varied impact on solubility. The related compound, 3,3,3-trifluoropropionic acid, is reported to be highly soluble in water and various organic solvents, suggesting that the trifluoromethyl group does not inherently preclude solubility in polar media.[11] The use of fluorinated nitriles as components in lithium-ion battery electrolytes, which are typically composed of organic carbonates, further implies good solubility and miscibility in these polar aprotic solvents.[4][12][13]

Based on these principles, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile) and polar protic solvents (e.g., ethanol, methanol). Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be lower.

Experimental Determination of Solubility: A Practical Workflow

For researchers requiring precise solubility data, experimental determination is essential. The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[14]

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Experimental Protocol

Materials:

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran, hexane, toluene)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

-

To each vial, add a precise volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of excess solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Theoretical Prediction of Solubility: A Computational Approach

In the absence of experimental data, or to guide solvent selection, thermodynamic models can provide valuable predictions of solubility. Two powerful methods are the Conductor-like Screening Model for Real Solvents (COSMO-RS) and the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) model.

Caption: Theoretical Solubility Prediction Workflows.

COSMO-RS: A Quantum Chemistry-Based Approach

COSMO-RS is a predictive model that calculates the thermodynamic properties of fluids and solutions based on quantum mechanical data. It treats the solvent as a conductor and calculates the screening charge density on the surface of the solute molecule. This information is then used in a statistical thermodynamics framework to predict properties like solubility.

UNIFAC: A Group Contribution Method

The UNIFAC model is a group contribution method that estimates activity coefficients. Molecules are broken down into their constituent functional groups, and the interaction parameters between these groups are used to predict the overall behavior of the mixture. This method is less computationally intensive than COSMO-RS but relies on the availability of pre-defined interaction parameters for the functional groups present in the solute and solvent.

Applications of this compound in Research and Development

The unique properties of this compound make it a valuable compound in several areas of research and development.

-

Medicinal Chemistry and Drug Development: The trifluoromethyl group is a common motif in many pharmaceuticals as it can enhance metabolic stability, binding affinity, and bioavailability.[1][2] this compound can serve as a building block for the synthesis of more complex molecules containing this important functional group. Its solubility in a range of organic solvents is critical for its use as a reactant or intermediate in synthetic organic chemistry.

-

Materials Science: Electrolytes for Lithium-Ion Batteries: Fluorinated compounds are increasingly being investigated as components of electrolytes for lithium-ion batteries to improve safety and performance.[4][12][13][15] Their non-flammable nature and electrochemical stability are highly desirable properties. The solubility of fluorinated nitriles in the organic carbonate solvents used in these electrolytes is a key requirement for their application.[12]

Conclusion: A Path Forward

While a comprehensive, publicly available dataset on the quantitative solubility of this compound in organic solvents is currently lacking, this guide provides the necessary theoretical framework and practical methodologies for researchers to address this knowledge gap. By understanding the principles of solubility, employing robust experimental techniques like the shake-flask method, and leveraging the predictive power of computational models, scientists and drug development professionals can effectively characterize and utilize this versatile fluorinated nitrile in their innovative work. The continued exploration of such unique building blocks will undoubtedly pave the way for advancements in both medicine and materials science.

References

-

Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries. ResearchGate. [Link]

-

Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent. Arabian Journal of Chemistry. [Link]

-

Molecular Simulation of Gas Solubility in Nitrile Butadiene Rubber. The Journal of Physical Chemistry B. [Link]

-

Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents at Temperatures Ranging from 278.15 to 333.15 K. ResearchGate. [Link]

-

THE CALCULATION OF SOLUBILITY PARAMETERS FOR NITRILE-BUTADIENE RUBBERS BY THE GROUP ADDITIVITY METHOD. [Link]

-

The use of fluorinated electrolytes in lithium-ion batteries for improved safety in human-rated aerospace and terrestrial applic. [Link]

-

3,3,3-Trifluoropropionic Acid: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Developing a nitrile-based lithium-conducting electrolyte for low temperature operation. Journal of Materials Chemistry A. [Link]

-

Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. International Journal on Science and Technology. [Link]

-

Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions. [Link]

-

Fluorinated Electrolyte Technology for EV Batteries. GreyB. [Link]

-

Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. Allen Overseas. [Link]

-

Research progress of fluorine-containing electrolyte additives for lithium ion batteries. [Link]

-

3,3,3-Trifluoropropyne. PubChem. [Link]

-

This compound. Oakwood Chemical. [Link]

-

an introduction to nitriles. Chemguide. [Link]

-

Nitriles- Structure. BYJU'S. [Link]

-

Nitriles - Structure, Properties Reactions, and Uses. Turito. [Link]

-

Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Reports Library. [Link]

- Process for producing 3,3,3-trifluoropropionic acid.

- Preparation method of 3,3,3-trifluoropropanol.

-

The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. PubMed. [Link]

-

Patent Application Publication. Googleapis.com. [Link]

-

An overview on Common Organic Solvents and their Toxicity. [Link]

- Process for producing 3,3,3-trifluoropropionic acid.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

- A kind of preparation method of 3,3,3 trifluoropropanol.

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]

-